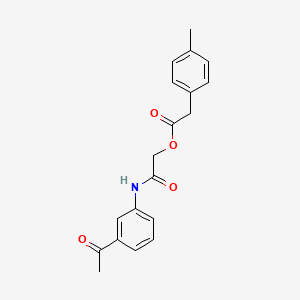

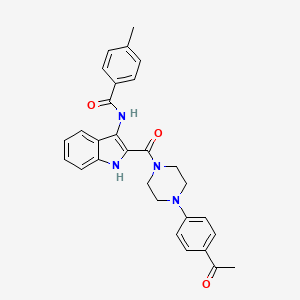

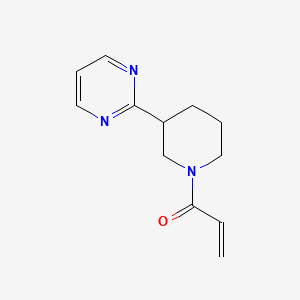

2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired arrangement of these groups in the final molecule .Molecular Structure Analysis

The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography . This allows for the precise determination of the positions of atoms within the molecule.Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present and their arrangement. For example, the amino group might make the compound a base, while the acetyl group could potentially make it susceptible to reactions involving the carbonyl group .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures. Computational methods can also be used to predict these properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Research shows that amino-functionalized compounds similar to 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate can be synthesized using various methodologies. For instance, Smith et al. (2007) described the synthesis of amino-functionalised 2,4,6-triarylpyridines using polyethylene glycol (PEG) and base treatment (Smith, Raston, Smith, & Sobolev, 2007).

- Lv et al. (2009) reported the synthesis of a depside derivative, which is structurally related to the compound , through a facile approach with high yield. They also conducted crystal structure analysis (Lv, Wang, Mao, Fang, Chen, Xiong, & Zhu, 2009).

Catalysis and Polymerization

- The compound's structural analogs have been used in catalysis and polymerization. Guieu et al. (2004) discussed the use of copper-catalyzed oxidative coupling in the polymerization of 2,6-dimethylphenol, utilizing N,O-containing ligands similar to the compound (Guieu, Lanfredi, Massera, Pachón, Gamez, & Reedijk, 2004).

Anticonvulsant and Antitumor Activity

- Related compounds have been explored for their pharmacological properties. Robertson et al. (1987) studied the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, which shares functional groups with the compound (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).

- In the field of cancer research, Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, and examined their antitumor activity (Khalifa & Algothami, 2020).

Corrosion Inhibition

- Compounds similar to this compound have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) investigated the efficiency of quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-(3-acetylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-13-6-8-15(9-7-13)10-19(23)24-12-18(22)20-17-5-3-4-16(11-17)14(2)21/h3-9,11H,10,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJWQWUCZAOYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2823812.png)

![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)

![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)